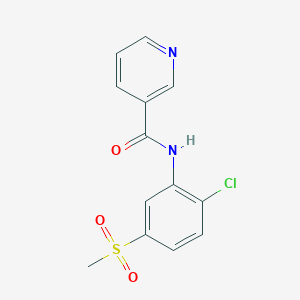

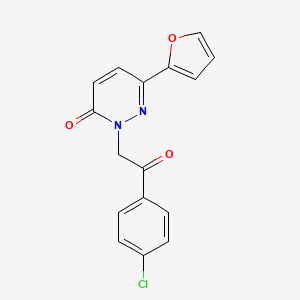

N-(2-chloro-5-méthanesulfonylphényl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-5-(methylsulfonyl)phenyl)nicotinamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. However, recent studies have shown that CM-272 also has other molecular targets and can modulate multiple signaling pathways, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

- Importance: Les dérivés du TFMP, dont la 2-chloro-5-(trifluorométhyl)pyridine (2,5-CTF), jouent un rôle crucial dans la protection des cultures contre les ravageurs. Le fluazifop-butyl, le premier dérivé du TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés doivent leurs activités biologiques à la combinaison unique des propriétés de l'atome de fluor et de la partie pyridine .

- Exemples: Cinq produits pharmaceutiques contenant la partie TFMP ont reçu l'approbation de mise sur le marché, et d'autres candidats sont en cours d'essais cliniques. Les propriétés physico-chimiques du fluor et de la partie pyridine contribuent à leur efficacité .

- Produits approuvés: Deux produits vétérinaires contenant la partie TFMP ont reçu l'approbation de mise sur le marché, démontrant leur potentiel dans la santé animale .

Agrochimie et protection des cultures

Produits pharmaceutiques

Produits vétérinaires

Intermédiaires organiques

Études de bioactivité

En résumé, la N-(2-chloro-5-méthanesulfonylphényl)pyridine-3-carboxamide est prometteuse dans divers domaines, de la protection des cultures au développement de médicaments. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un composé intéressant dans les investigations scientifiques . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to affect various biochemical pathways .

Result of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to have diverse biological activities .

Analyse Biochimique

Biochemical Properties

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . The presence of the carboxamide moiety in the compound allows it to interact with enzymes involved in metabolic pathways, potentially altering their function and activity.

Cellular Effects

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in alterations in cellular function, which may have implications for the development of therapeutic agents targeting specific cellular processes.

Molecular Mechanism

The molecular mechanism of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, forming hydrogen bonds that inhibit their activity . Additionally, N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can result in sustained changes in cellular function, which may be relevant for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant changes in cellular function and potential toxic effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the metabolism of nicotinamide and other related compounds, potentially altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide within cells and tissues are critical for understanding its effects on cellular function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport and distribution mechanisms can help optimize the delivery of the compound for therapeutic applications.

Subcellular Localization

The subcellular localization of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

N-(2-chloro-5-methylsulfonylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)10-4-5-11(14)12(7-10)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMGXNYNFLIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)

![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519145.png)

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)

![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)

![Cyclopentyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2519154.png)

![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)

![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)